In-Depth Technical Guide: N-Benzyloxycarbonyl (S)-Lisinopril-d5
In-Depth Technical Guide: N-Benzyloxycarbonyl (S)-Lisinopril-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of N-Benzyloxycarbonyl (S)-Lisinopril-d5. This stable isotope-labeled compound is a crucial tool in pharmacokinetic and metabolic studies of Lisinopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor.
Core Chemical Properties
N-Benzyloxycarbonyl (S)-Lisinopril-d5 is a protected and deuterated form of Lisinopril. The benzyloxycarbonyl (Cbz or Z) group protects the primary amine of the lysine residue, and the five deuterium atoms on the phenyl ring serve as a mass shift marker for mass spectrometry-based detection, making it an ideal internal standard for quantitative analysis.[1][2]
Data Presentation
The key chemical and physical properties of N-Benzyloxycarbonyl (S)-Lisinopril-d5 are summarized in the tables below.
| Identifier | Value | Source |
| IUPAC Name | (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(phenyl-d5)propyl]amino]-6-[(phenylmethoxy)carbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid | [3] |
| CAS Number | 1356931-02-6 | [1][2][4] |
| Molecular Formula | C₂₉H₃₂D₅N₃O₇ | [1][2] |
| Molecular Weight | 544.65 g/mol | [1][2] |
| Physical and Chemical Properties | Value | Source |
| Appearance | White to off-white solid (presumed) | General knowledge |
| Solubility | Soluble in methanol, water. | [5] |
| Storage | Store at 2-8°C. | [4] |
| Stability | Stable under recommended storage conditions. | General knowledge |
Experimental Protocols
Plausible Synthesis of N-Benzyloxycarbonyl (S)-Lisinopril-d5
Materials:
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Nα-benzyloxycarbonyl-L-lysine
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L-proline methyl ester hydrochloride
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Ethyl 2-oxo-4-(phenyl-d5)-butyrate
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Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
N-hydroxysuccinimide (NHS)
-
Raney Nickel or Palladium on carbon (Pd/C) for hydrogenation
-
Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Ethanol, Ethyl acetate)
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Acids and bases for pH adjustment and workup (e.g., HCl, NaOH)
Methodology:
-
Activation of Nα-benzyloxycarbonyl-L-lysine: The carboxylic acid of Nα-benzyloxycarbonyl-L-lysine is activated, for example, by forming an N-hydroxysuccinimide (NHS) ester in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) in an anhydrous solvent such as dichloromethane (DCM).
-
Coupling with L-proline methyl ester: The activated lysine derivative is then reacted with L-proline methyl ester hydrochloride in the presence of a base (e.g., triethylamine) to neutralize the hydrochloride and facilitate the peptide bond formation. This reaction yields the dipeptide intermediate, Nα-benzyloxycarbonyl-L-lysyl-L-proline methyl ester.
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Reductive Amination: The dipeptide is then reacted with ethyl 2-oxo-4-(phenyl-d5)-butyrate via reductive amination. This step involves the formation of a Schiff base between the free amine of the lysine residue and the keto-ester, followed by reduction. The reduction is typically carried out by catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon under a hydrogen atmosphere. This step introduces the deuterated phenylpropyl group.
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Hydrolysis/Deprotection: The final step involves the hydrolysis of the methyl and ethyl esters to the corresponding carboxylic acids. This is typically achieved by saponification using a base like sodium hydroxide in a mixture of water and an organic solvent. A subsequent acidic workup protonates the carboxylate groups. The benzyloxycarbonyl protecting group can be removed at this stage by hydrogenolysis if the final product desired is Lisinopril-d5. For N-Benzyloxycarbonyl (S)-Lisinopril-d5, this final deprotection step is omitted.
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Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired high-purity compound.
Analytical Characterization
The identity and purity of N-Benzyloxycarbonyl (S)-Lisinopril-d5 are confirmed using a combination of analytical techniques.
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity assessment and quantification. A C18 column with a gradient elution system of acetonitrile and water (containing an ion-pairing agent like trifluoroacetic acid) is commonly used for the analysis of Lisinopril and its impurities.[6]
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For N-Benzyloxycarbonyl (S)-Lisinopril-d5, the expected molecular ion peak would correspond to its molecular weight of 544.65 g/mol . Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule. The absence of signals corresponding to the phenyl protons and the presence of characteristic signals for the benzyloxycarbonyl group and the rest of the molecule would confirm the structure.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the amides and carboxylic acids, and the N-H bonds.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the synthesis and analysis of N-Benzyloxycarbonyl (S)-Lisinopril-d5 and the established mechanism of action of its parent compound, Lisinopril.
References
- 1. clearsynth.com [clearsynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. N-Benzyloxycarbonyl (S)-Lisinopril-d5 (1356931-02-6) for sale [vulcanchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20070093664A1 - Process for the production of lisinopril - Google Patents [patents.google.com]
